molecular formula C10H10S B100686 Benzo[b]thiophene, 3,7-dimethyl- CAS No. 16587-41-0

Benzo[b]thiophene, 3,7-dimethyl-

Cat. No. B100686
CAS RN: 16587-41-0
M. Wt: 162.25 g/mol
InChI Key: YFVIULBUVVXJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene, 3,7-dimethyl- is a chemical compound that belongs to the family of heterocyclic organic compounds. It is a type of benzothiophene that has two methyl groups attached to the carbon atoms at the 3 and 7 positions. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism Of Action

The mechanism of action of Benzo[b]thiophene, 3,7-dimethyl- is not fully understood. However, several studies have suggested that this compound exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Benzo[b]thiophene, 3,7-dimethyl- has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which are two major factors contributing to the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Moreover, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for the development of new anticancer drugs.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Benzo[b]thiophene, 3,7-dimethyl- in lab experiments is its high potency and selectivity. This compound exhibits significant biological effects at low concentrations, which makes it an ideal candidate for studying various signaling pathways and biological processes. However, one of the major limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on Benzo[b]thiophene, 3,7-dimethyl-. One of the most promising directions is the development of new drugs based on this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of new synthetic methods for the preparation of this compound and its derivatives could lead to the discovery of new compounds with improved biological activity.

Synthesis Methods

The synthesis of Benzo[b]thiophene, 3,7-dimethyl- can be achieved through various methods, including cyclization of the appropriate ketone and thioamide, cyclization of the appropriate alkyne and thioamide, or cyclization of the appropriate aldehyde and thioamide. One of the most commonly used methods for synthesizing this compound is the cyclization of 3,7-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[e]indene-1-carboxylic acid with phosphorus pentoxide.

Scientific Research Applications

Benzo[b]thiophene, 3,7-dimethyl- has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that this compound exhibits significant antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Moreover, this compound has been investigated for its potential as a lead compound in the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.

properties

CAS RN

16587-41-0

Product Name

Benzo[b]thiophene, 3,7-dimethyl-

Molecular Formula

C10H10S

Molecular Weight

162.25 g/mol

IUPAC Name

3,7-dimethyl-1-benzothiophene

InChI

InChI=1S/C10H10S/c1-7-4-3-5-9-8(2)6-11-10(7)9/h3-6H,1-2H3

InChI Key

YFVIULBUVVXJQI-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=CS2)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=CS2)C

Other CAS RN

16587-41-0

synonyms

3,7-Dimethylbenzo[b]thiophene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.